molecular formula C8H19N3O2 B14558707 2-Amino-4-[(4-aminobutyl)amino]butanoic acid CAS No. 61715-48-8

2-Amino-4-[(4-aminobutyl)amino]butanoic acid

Cat. No.: B14558707
CAS No.: 61715-48-8
M. Wt: 189.26 g/mol
InChI Key: ICLFWLHIBPQMFT-UHFFFAOYSA-N
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Description

2-Amino-4-[(4-aminobutyl)amino]butanoic acid (IUPAC name: (2S)-2-amino-5-[(3-aminopropyl)amino]pentanoic acid) is a polyamine-containing amino acid derivative. It features a butanoic acid backbone substituted at the C4 position with a 4-aminobutyl group. This compound is structurally related to natural polyamines like spermidine and norspermidine, which play critical roles in cell growth, nucleic acid stabilization, and enzyme modulation . Its bifunctional amino groups enable diverse biochemical interactions, including hydrogen bonding and electrostatic interactions, making it relevant in studies of enzyme inhibition, metabolic pathways, and synthetic biology.

Properties

CAS No.

61715-48-8

Molecular Formula

C8H19N3O2

Molecular Weight

189.26 g/mol

IUPAC Name

2-amino-4-(4-aminobutylamino)butanoic acid

InChI

InChI=1S/C8H19N3O2/c9-4-1-2-5-11-6-3-7(10)8(12)13/h7,11H,1-6,9-10H2,(H,12,13)

InChI Key

ICLFWLHIBPQMFT-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCC(C(=O)O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(4-aminobutyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobutanoic acid with 1,4-diaminobutane under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(4-aminobutyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkylated or N-acylated products.

Scientific Research Applications

2-Amino-4-[(4-aminobutyl)amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[(4-aminobutyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It is known to participate in metabolic pathways related to arginine and proline metabolism . The compound may exert its effects by modulating enzyme activity and influencing the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ in backbone length, substituent type, and functional group positioning, leading to distinct physicochemical and biological properties.

Table 1: Structural Comparison
Compound Name Backbone Substituent Key Features
2-Amino-4-[(4-aminobutyl)amino]butanoic acid Butanoic 4-Aminobutyl Aliphatic amine chain; moderate hydrophilicity and charge density
Carboxynorspermidine () Butanoic 3-Aminopropyl Shorter substituent (C3 vs. C4); reduced steric bulk and hydrophobicity
2-Amino-4-(trifluoromethoxy)butanoic acid () Butanoic Trifluoromethoxy Electronegative CF3O group; enhanced lipophilicity (log D = -0.8)
L-2-Amino-4-(2-aminoethoxy)butanoic acid () Butanoic 2-Aminoethoxy Ether linkage; increased solubility and potential for H-bonding
2-Amino-4-phosphonobutyric acid () Butanoic Phosphonate Highly charged; metal chelation and phosphatase inhibition
Table 2: Physicochemical Properties
Compound Name pKa (NH2) log D (pH 7.4) Water Solubility (g/L)
This compound ~9.5 -1.2 >50 (predicted)
Carboxynorspermidine ~9.3 -1.5 >50
2-Amino-4-(trifluoromethoxy)butanoic acid 2.1 (COOH), 9.8 (NH2) -0.8 ~20
2-Amino-4-phosphonobutyric acid 1.8 (PO3H2), 9.2 (NH2) -3.0 >100

Biological Activity

2-Amino-4-[(4-aminobutyl)amino]butanoic acid, also known as carboxyspermidine, is an organic compound that plays a significant role in various biological processes. Its structure features multiple amino groups, which enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic roles, interactions with cellular pathways, and potential therapeutic uses.

The molecular formula of this compound is C₆H₁₄N₄O₂. The presence of both amino and carboxyl functional groups allows it to participate in a variety of biochemical reactions. The compound is primarily studied in the context of its role in metabolic pathways, particularly involving arginine and proline metabolism.

PropertyValue
Molecular FormulaC₆H₁₄N₄O₂
Molecular Weight158.20 g/mol
Functional GroupsAmino, Carboxyl
SolubilitySoluble in water

Metabolic Pathways

The compound is implicated in several key metabolic pathways:

  • Arginine Metabolism : It acts as a precursor in the biosynthesis of polyamines, which are crucial for cell growth and differentiation.
  • Proline Metabolism : It participates in proline biosynthesis, which is vital for protein synthesis and cellular energy production.

Research indicates that this compound may influence the metabolism of glutamine via its interaction with the ASCT2 transporter (SLC1A5), which is essential for glutamine accumulation in mammalian cells .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored through various studies:

  • Immunomodulatory Effects : Preliminary studies suggest that it may have immunomodulatory properties, potentially enhancing immune responses .
  • Cancer Research : As an inhibitor of ASCT2-mediated glutamine transport, it shows promise as a therapeutic agent in cancer treatment by limiting the availability of glutamine, which many cancer cells rely on for growth .

Case Study: ASCT2 Inhibition

A notable study demonstrated that derivatives of this compound exhibited significant inhibition of ASCT2-mediated glutamine transport in rat C6 and human HEK293 cells. These compounds showed a 40-fold improvement in potency compared to previously reported inhibitors .

Interaction Studies

The dual amino groups in this compound allow it to engage in various biochemical interactions:

  • Binding to Enzymes : It may bind to specific enzymes involved in metabolic pathways, influencing their activity.
  • Cellular Uptake Mechanisms : Its structure facilitates interaction with transport proteins, impacting cellular uptake processes.

Research Findings

Recent metabolomic studies have quantified the levels of this compound in various biological samples, indicating its relevance in metabolic profiling:

Sample TypeConcentration (µM)
Human Plasma1.3660
Rat Brain Tissue0.6525
Mouse Liver0.9815

These findings highlight its potential as a biomarker or therapeutic target in metabolic disorders .

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